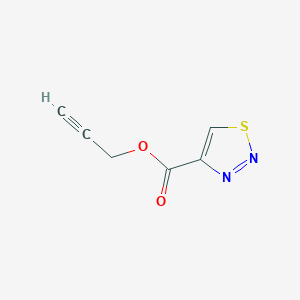
prop-2-yn-1-yl 1,2,3-thiadiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-yn-1-yl 1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound that features a thiadiazole ring fused with a carboxylate ester group and a propynyl substituent
Mechanism of Action
Target of Action
Related compounds such as 1,2,3-thiadiazoles have been reported to exhibit high antibacterial, antifungal, and antiviral activity . This suggests that the compound may interact with various targets involved in these biological processes.
Mode of Action
It is known that the 1,2,3-thiadiazole ring is sensitive to the action of bases . This could potentially influence its interaction with its targets and the resulting changes.
Biochemical Pathways
Related compounds such as 1,2,3-thiadiazoles are known to exhibit luminescence , suggesting that they may affect pathways related to light emission in biological systems.
Pharmacokinetics
Related compounds such as 1,2,3-triazole hybrids have been reported to possess a favorable profile and can be considered as patient compliant , suggesting that prop-2-yn-1-yl 1,2,3-thiadiazole-4-carboxylate may have similar properties.
Result of Action
Related compounds such as 1,2,3-thiadiazoles are known to exhibit high antibacterial, antifungal, and antiviral activity , suggesting that this compound may have similar effects.
Action Environment
It is known that the 1,2,3-thiadiazole ring is sensitive to the action of bases , suggesting that the compound’s action may be influenced by the pH of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-yn-1-yl 1,2,3-thiadiazole-4-carboxylate typically involves the reaction of 1,2,3-thiadiazole-4-carboxylic acid with propargyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl 1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can react with the thiadiazole ring under basic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Prop-2-yn-1-yl 1,2,3-thiadiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Thiadiazole-4-carboxylate derivatives: Compounds with different substituents on the thiadiazole ring.
Propynyl esters: Compounds with different ester groups but similar propynyl substituents.
Uniqueness
Prop-2-yn-1-yl 1,2,3-thiadiazole-4-carboxylate is unique due to the combination of the thiadiazole ring and the propynyl ester group, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
prop-2-ynyl thiadiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S/c1-2-3-10-6(9)5-4-11-8-7-5/h1,4H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGAXXNEYGWFDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)C1=CSN=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

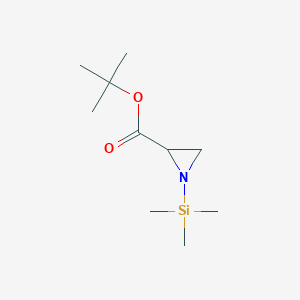
![methyl 5-oxo-1-[2-(pyridin-2-yl)ethyl]pyrrolidine-3-carboxylate](/img/structure/B6431965.png)




![1-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6431996.png)

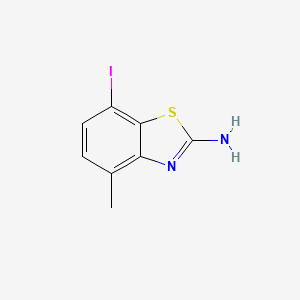
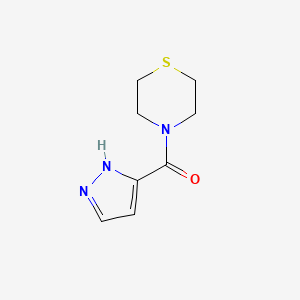
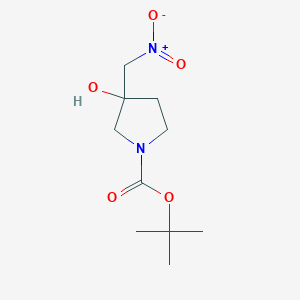
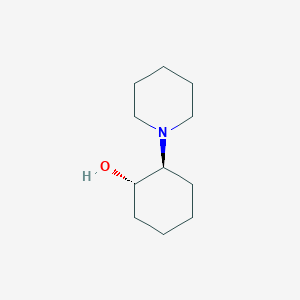
![1-[2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B6432049.png)
